molecular formula C19H21N7O B2460855 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide CAS No. 2320217-05-6

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide

Katalognummer: B2460855
CAS-Nummer: 2320217-05-6
Molekulargewicht: 363.425
InChI-Schlüssel: PTPNPDLCDCXENM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It’s a white solid and its molecular formula is C16H20N8O2S .


Synthesis Analysis

The synthesis of similar compounds involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCn1c(c(c(n1)C)S(=O)(=O)N©C2CN(C2)c3ccc4nnc(n4n3)C5CCC5) .


Physical and Chemical Properties Analysis

The compound is a white solid . Its molecular weight is 402.474 Da .

Wissenschaftliche Forschungsanwendungen

Synthetic Studies and Anti-asthmatic Activities

Research has demonstrated the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides, showing potent activity against bronchoconstriction induced by platelet-activating factor (PAF) in guinea pigs. These compounds, especially those bearing a gem-dialkyl or a cycloalkylidene group, have shown excellent anti-asthmatic activity, suggesting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Structural Analysis and Pharmaceutical Importance

Another study focused on the synthesis, structure analysis, and pharmaceutical significance of heterocyclic compounds, including pyridazine analogs. The research highlights the preparation of a specific compound through a series of reactions, leading to its crystallization in the monoclinic crystal system. The study provides insights into the structural and electronic properties of these compounds, emphasizing their potential in medicinal chemistry (Sallam et al., 2021).

Antitumor and Antimicrobial Activities

Enaminones serving as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial activities have been reported. This research showcases the versatility of [1,2,4]triazolo and related compounds in creating therapeutically relevant molecules, highlighting their potential in developing new cancer treatments and antimicrobial agents (Riyadh, 2011).

Synthesis of Heterobicyclic Nitrogen Systems as Anticancer Drugs

The synthesis of various heterobicyclic nitrogen systems incorporating the [1,2,4]triazine moiety has been explored for their anticancer properties. These studies not only contribute to the development of new anticancer drugs but also enhance our understanding of the molecular frameworks beneficial against specific cancer types (El-Gendy et al., 2003).

Eigenschaften

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-24(19(27)14-6-3-9-20-10-14)15-11-25(12-15)17-8-7-16-21-22-18(26(16)23-17)13-4-2-5-13/h3,6-10,13,15H,2,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNPDLCDCXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.